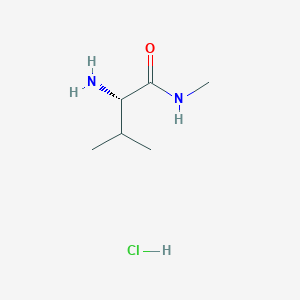
NH2-PEG2-C6-Cl
概要
説明
NH2-PEG2-C6-Cl is a compound that belongs to the class of PEG-based linkers used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. These linkers are crucial for joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions
NH2-PEG2-C6-Cl can be synthesized through a multi-step process. One common method involves reacting 6-bromohexane with N-Hydroxyethyl-β-alanine methyl ester (N-BOC-β-alanine methyl ester). The reaction proceeds through deprotection (removal of the hydroxyl protecting group) and subsequent chlorination to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
NH2-PEG2-C6-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino group.
科学的研究の応用
NH2-PEG2-C6-Cl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation.
Biology: Employed in biochemical assays to investigate protein interactions and functions.
Medicine: Potential use in drug development for targeted protein degradation therapies.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
作用機序
NH2-PEG2-C6-Cl functions as a linker in PROTAC molecules, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby regulating protein levels within the cell .
類似化合物との比較
Similar Compounds
NH2-PEG3-C6-Cl: Another PEG-based linker with a similar structure but different chain length.
NH2-PEG5-C6-Cl: A longer PEG-based linker used for similar applications.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates.
Uniqueness
NH2-PEG2-C6-Cl is unique due to its specific chain length and functional groups, making it suitable for particular applications in PROTAC synthesis. Its balance of hydrophilicity and reactivity allows for efficient protein degradation and targeted therapeutic applications.
特性
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h1-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAUJBZQEHFSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)




![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)
amino]-acetic acid](/img/structure/B3152765.png)
![N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3152772.png)


